Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate Tristearyl citrate is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 7775-50-0
VCID: VC0545951
InChI: InChI=1S/C60H116O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h64H,4-56H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCC)O
Molecular Formula: C60H116O7
Molecular Weight: 949.6 g/mol

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate

CAS No.: 7775-50-0

Cat. No.: VC0545951

Molecular Formula: C60H116O7

Molecular Weight: 949.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate - 7775-50-0

Specification

CAS No. 7775-50-0
Molecular Formula C60H116O7
Molecular Weight 949.6 g/mol
IUPAC Name trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate
Standard InChI InChI=1S/C60H116O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-65-57(61)55-60(64,59(63)67-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-58(62)66-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h64H,4-56H2,1-3H3
Standard InChI Key UKBHVNMEMHTWQO-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCC)O
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

Molecular Composition and Structural Features

Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate belongs to the citrate ester family, characterized by the substitution of citric acid’s hydroxyl groups with long-chain alkyl moieties. Its molecular formula is C₆₀H₁₁₆O₇, reflecting the addition of three octadecyl (C₁₈H₃₇) groups to the citric acid backbone . The central hydroxy group remains unesterified, contributing to its ability to form hydrogen bonds in the solid state .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight949.56 g/mol
Density0.924 g/cm³
Boiling Point840.3°C at 760 mmHg
Flash Point205.2°C
LogP (Octanol-Water)18.91

The high LogP value indicates extreme hydrophobicity, a trait leveraged in applications requiring compatibility with nonpolar matrices .

Comparative Analysis with Shorter-Chain Citrate Esters

Shorter-chain analogs like tributyl citrate (C₁₈H₃₂O₇, MW 360.45 g/mol) and triethyl citrate (C₁₂H₂₀O₇, MW 276.28 g/mol) exhibit lower molecular weights and boiling points, highlighting the impact of alkyl chain length on physical properties . For instance, tributyl citrate has a boiling point of 225°C, significantly lower than trioctadecyl citrate’s 840.3°C . These differences underscore the role of stearyl groups in enhancing thermal stability and reducing volatility .

Synthesis and Manufacturing

Esterification Reaction Mechanism

The synthesis of trioctadecyl citrate follows a classic esterification pathway, analogous to methods described for tributyl citrate . Citric acid reacts with octadecyl alcohol in the presence of an acid catalyst (e.g., thionyl chloride) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of citric acid attack the electrophilic carbon of the alcohol’s activated carbonyl group .

Industrial-Scale Production Steps

A patented synthesis process for tributyl citrate, adaptable to trioctadecyl citrate, involves four stages :

  • Esterification: Citric acid and octadecyl alcohol are heated to 120°C for 4.5 hours under reflux.

  • Neutralization: Residual acid is neutralized with sodium carbonate (3% w/w) at 95°C.

  • Distillation: Excess alcohol is removed under vacuum (0.098 MPa) at ≤140°C.

  • Decolorization: Activated carbon is added to adsorb impurities, yielding a colorless product .

Table 2: Optimal Reaction Conditions

ParameterValue
Molar Ratio (Citric Acid:Alcohol)1:4.5
Reaction Temperature120°C
Neutralization Multiplicity3.5×

The high alcohol-to-acid ratio ensures complete esterification, critical for minimizing residual citric acid .

Structural and Crystallographic Insights

Hydrogen Bonding and Crystal Packing

X-ray diffraction studies of citrate esters, including trimethyl citrate, reveal that inversion dimers mediated by O–H···O hydrogen bonds dominate crystal packing . In trioctadecyl citrate, the central hydroxy group forms a hydrogen bond with a carboxylate oxygen of a symmetry-related molecule, creating a dimeric unit. These dimers stack along the crystallographic c-axis, stabilized by weaker C–H···O interactions .

Planarity of the Central Carboxylate Group

The central carboxylate and hydroxy groups in citrate esters adopt a planar configuration, with a root-mean-square (RMS) deviation of 0.0171 Å from the mean plane . This planarity facilitates efficient intermolecular interactions, contributing to the compound’s mechanical stability in solid-state applications.

Applications in Industry

Plasticizers and Polymer Additives

Trioctadecyl citrate’s high molecular weight and hydrophobicity make it suitable as a non-phthalate plasticizer in polyvinyl chloride (PVC) and other polymers. Its compatibility with hydrophobic matrices reduces migration rates compared to shorter-chain citrates like triethyl citrate .

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